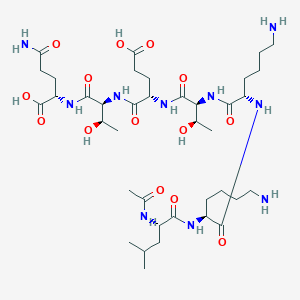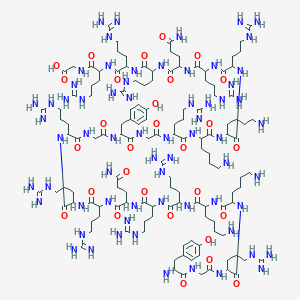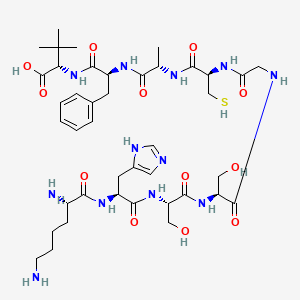
101536-55-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 101536-55-4 is known as Neurokinin B trifluoroacetate. Neurokinin B is a member of the tachykinin family of peptides, which are known for their role in neurotransmission. Neurokinin B binds to a family of G protein-coupled receptors, including neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3, to mediate various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin B trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of Neurokinin B trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Neurokinin B trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Neurokinin B trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its interactions with neurokinin receptors.
Medicine: Explored for its potential therapeutic applications in treating disorders related to the tachykinin system, such as pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mechanism of Action
Neurokinin B exerts its effects by binding to neurokinin receptors, which are G protein-coupled receptors. Upon binding, these receptors activate intracellular signaling pathways, leading to various physiological responses. The primary molecular targets are neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3. The activation of these receptors can result in the modulation of neurotransmitter release, smooth muscle contraction, and inflammatory responses .
Comparison with Similar Compounds
Neurokinin A: Another member of the tachykinin family, known for its role in smooth muscle contraction and pain transmission.
Substance P: A well-studied tachykinin involved in pain perception and inflammatory responses.
Neurokinin C: A less common tachykinin with similar biological activities.
Comparison: Neurokinin B is unique in its specific binding affinity for neurokinin receptor 3, whereas Neurokinin A and Substance P primarily bind to neurokinin receptor 1 and neurokinin receptor 2. This specificity allows Neurokinin B to have distinct physiological effects and makes it a valuable tool for studying the role of neurokinin receptor 3 in various biological processes .
Properties
CAS No. |
101536-55-4 |
|---|---|
Molecular Formula |
C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂ |
Molecular Weight |
1438.47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












